4-methoxy-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline
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Overview
Description
4-METHOXY-N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE is a complex organic compound that features a methoxy group, a tetrazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the cyclohexyl and methoxy groups. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Attachment of Cyclohexyl Group: This step often involves the use of cyclohexyl halides in the presence of a base.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-METHOXY-N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 4-Methoxy-N-(tert-pentyl)aniline
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
4-METHOXY-N-(1-{1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXYL)ANILINE is unique due to its combination of a tetrazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C23H29N5O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-methoxy-N-[1-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C23H29N5O/c1-17(2)18-7-11-20(12-8-18)28-22(25-26-27-28)23(15-5-4-6-16-23)24-19-9-13-21(29-3)14-10-19/h7-14,17,24H,4-6,15-16H2,1-3H3 |
InChI Key |
DFDJZGPSVRHMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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